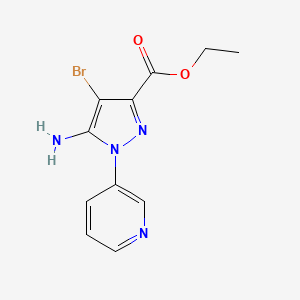
(4-(5-Nitrothiophen-2-yl)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(5-Nitrothiophen-2-yl)phenyl)methanol: is an organic compound with the molecular formula C11H9NO3S It is characterized by the presence of a nitro group attached to a thiophene ring, which is further connected to a phenyl ring bearing a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-Nitrothiophen-2-yl)phenyl)methanol typically involves the following steps:
Nitration of Thiophene: The initial step involves the nitration of thiophene to introduce the nitro group at the 5-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Coupling with Phenyl Group: The nitrated thiophene is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.
Reduction to Methanol: The final step involves the reduction of the intermediate compound to introduce the methanol group. This can be achieved using reducing agents like or .
Industrial Production Methods
化学反応の分析
Types of Reactions
(4-(5-Nitrothiophen-2-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like or .
Reduction: The nitro group can be reduced to an amino group using reducing agents such as or .
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly on the phenyl ring, using reagents like or .
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: NaBH4, LiAlH4, SnCl2, Fe/HCl
Substitution: Br2, Cl2
Major Products Formed
Oxidation: Corresponding aldehyde or carboxylic acid
Reduction: Amino derivative
Substitution: Halogenated derivatives
科学的研究の応用
(4-(5-Nitrothiophen-2-yl)phenyl)methanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of (4-(5-Nitrothiophen-2-yl)phenyl)methanol is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The phenyl and thiophene rings provide structural stability and facilitate interactions with various molecular targets, including enzymes and receptors. The methanol group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
- (3-(5-Nitrothiophen-2-yl)phenyl)methanol
- (4-(4-Nitrophenyl)thiophen-2-yl)methanol
Uniqueness
(4-(5-Nitrothiophen-2-yl)phenyl)methanol is unique due to the specific positioning of the nitro group on the thiophene ring and the methanol group on the phenyl ring. This unique arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds.
特性
分子式 |
C11H9NO3S |
|---|---|
分子量 |
235.26 g/mol |
IUPAC名 |
[4-(5-nitrothiophen-2-yl)phenyl]methanol |
InChI |
InChI=1S/C11H9NO3S/c13-7-8-1-3-9(4-2-8)10-5-6-11(16-10)12(14)15/h1-6,13H,7H2 |
InChIキー |
YSLJOYIMNCRZJW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CO)C2=CC=C(S2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


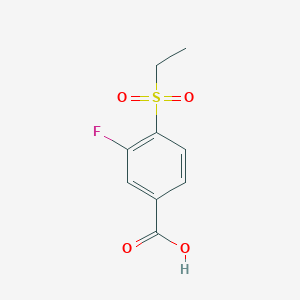
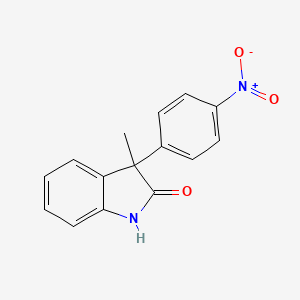


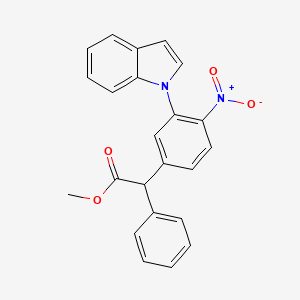
![methyl 6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12065871.png)
![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-9-(trifluoromethyl)-](/img/structure/B12065872.png)
![Hexanoic acid, 6-[(4-methoxyphenyl)thio]-](/img/structure/B12065883.png)

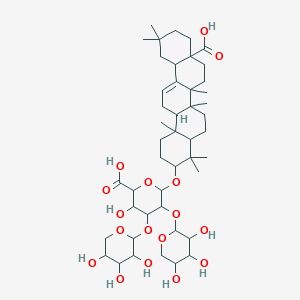
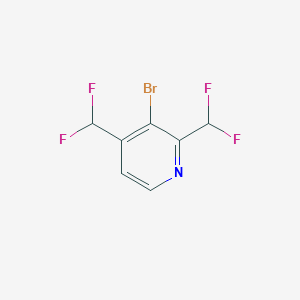

![[[3,4-Dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12065908.png)
